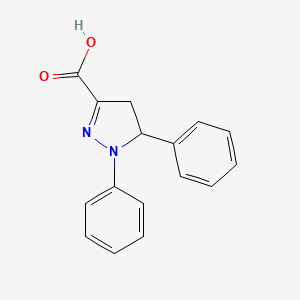

1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,3-diphenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFXMRQTSCVALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as palladium or copper to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may involve catalysts or specific solvents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.43 to 14.65 μM. The compound induces apoptosis by enhancing caspase activity and disrupting microtubule assembly .

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic uses in inflammatory diseases .

- Biological Activity

- Agricultural Applications

- Materials Science

Case Studies

- Cytotoxic Activity Study : A study synthesized various pyrazole derivatives and screened them for anticancer activity. Results indicated that compounds similar to this compound effectively inhibited microtubule assembly and induced apoptosis in breast cancer cells .

- Inhibition of Carbonic Anhydrases : Research on related compounds demonstrated effective inhibition against carbonic anhydrase isoforms IX and XII. This suggests a broader therapeutic potential for pyrazole derivatives in targeting tumor-associated enzymes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer and anti-inflammatory properties; enzyme inhibition |

| Biological Activity | Interaction with enzymes and receptors; modulation of signaling pathways |

| Agricultural Chemistry | Potential use as herbicides or pesticides |

| Materials Science | Synthesis of functionalized materials such as dyes and polymers |

Mechanism of Action

The mechanism of action of 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Key Observations:

- Ring Saturation : The 4,5-dihydro configuration in the pyrazole ring reduces aromaticity, increasing conformational flexibility compared to fully aromatic analogues (e.g., ). This may influence binding kinetics in biological targets.

- Functional Group Positioning : Carboxylic acid at position 3 (vs. 4 in ) optimizes hydrogen-bonding interactions in enzyme active sites, as seen in antimicrobial derivatives .

Antimicrobial Activity

Derivatives of this compound, such as compound 4a (3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one), exhibit antibacterial properties against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL . In contrast, analogues with bulkier substituents (e.g., naphthyl in 5g from ) show reduced activity due to steric hindrance.

CB1 Receptor Antagonism

The morpholin-4-ylamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid demonstrates significant in vivo antiobesity activity via CB1 receptor antagonism, with binding affinity (Ki) values <10 nM . This highlights the importance of hydrophobic substituents (e.g., chloro groups) and amide functionalization for receptor interaction.

DFT Studies

DFT calculations on pyrazole-carboxylic acid derivatives reveal that electron-withdrawing groups (e.g., -COOH at position 3) stabilize the molecule through resonance, while electron-donating substituents (e.g., -OCH₃) increase HOMO-LUMO gaps, reducing reactivity .

Biological Activity

1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 266.29 g/mol

- CAS Number : 132465-62-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:

- Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptors : It can modulate receptor activity that influences cell signaling pathways.

The compound's effects are mediated through pathways regulating cellular functions such as signal transduction and gene expression.

Anticancer Activity

Research indicates that derivatives of 1H-pyrazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown:

- Cytotoxicity : The compound demonstrated growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 μM .

- Mechanisms : It induces apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties:

- It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of this compound:

- It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Comparative Analysis of Biological Activity

| Compound | Activity Type | IC50 (μM) | Target/Mechanism |

|---|---|---|---|

| This compound | Anticancer | 2.43 - 14.65 | MDA-MB-231 & HepG2 cells |

| Curcumin analogues | Anticancer | 2.43 - 7.84 | Microtubule destabilization |

| Celecoxib (pyrazole derivative) | Anti-inflammatory | N/A | COX inhibition |

Case Studies

- Study on Cytotoxic Activity : A study synthesized various pyrazole derivatives and screened them for anticancer activity. Compounds similar to this compound showed effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells .

- Inhibition of Carbonic Anhydrases : Research on related compounds indicated effective inhibition against carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression . This suggests a broader therapeutic potential for pyrazole derivatives in targeting tumor-associated enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or via functionalization of pre-formed pyrazole cores. For example, 4-benzoyl-substituted analogs are synthesized by reacting hydrazine derivatives with α-keto acids under acidic conditions . Optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of precursors. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring and substituent positions. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and carbonyl (C=O) groups. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing . Comparative analysis with computational models (e.g., DFT) can resolve ambiguities in spectral assignments .

Q. What biological activities have been reported for pyrazole-3-carboxylic acid derivatives, and how are these assays designed?

- Methodological Answer : Derivatives exhibit enzyme inhibition (e.g., cyclooxygenase-2), antitumor activity, and antimicrobial properties. Assays typically involve:

- In vitro enzyme inhibition : Dose-response curves using purified enzymes and spectrophotometric detection of substrate conversion.

- Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data in the biological activity profiles of pyrazole derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity or solvent effects). Use embedded experimental designs combining quantitative (e.g., IC₅₀) and qualitative data (e.g., molecular docking results) to triangulate findings . Validate results through replicate studies under standardized conditions (e.g., fixed DMSO concentrations ≤1% v/v) and meta-analysis of existing literature .

Q. What computational approaches are used to predict the reactivity and regioselectivity of pyrazole-3-carboxylic acid derivatives in functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, studies on 4-benzoyl-substituted derivatives reveal preferential nucleophilic attack at the carbonyl group due to electron-withdrawing effects . Validate predictions with experimental kinetic data (e.g., Hammett plots) .

Q. How can functionalization reactions of the pyrazole-3-carboxylic acid core be tailored for targeted applications (e.g., drug delivery or catalysis)?

- Methodological Answer :

- Amide coupling : React with aminophenols or alkylamines using EDCI/HOBt as coupling agents to generate prodrugs or bioactive conjugates .

- Metal coordination : Utilize the carboxylic acid group for chelation with transition metals (e.g., Cu²⁺, Zn²⁺) to design catalysts or metallodrugs .

- Optimization : Apply Design of Experiments (DoE) to screen variables (e.g., pH, temperature) for maximum yield .

Data Analysis and Theoretical Frameworks

Q. How should researchers reconcile discrepancies between experimental and computational data in pyrazole derivative studies?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Address this by:

- Solvent correction : Include implicit solvation models (e.g., PCM) in DFT calculations.

- Benchmarking : Compare results with high-level ab initio methods (e.g., CCSD(T)) for critical parameters .

Q. What theoretical frameworks guide the design of pyrazole-based inhibitors for enzymatic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.